(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol is an organic compound with the molecular formula C23H19NO and a molecular weight of 325.41 g/mol . This compound features a naphthalene ring, an amino group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol typically involves the reaction of naphthylamine with benzophenone under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a reducing agent like sodium borohydride. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other electrophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, quinones.
Reduction: Amines, alcohols.
Substitution: Substituted naphthylamines and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme kinetics .
Medicine
The compound has shown promise in medicinal chemistry as a potential lead compound for developing new drugs. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene and phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Naphthalen-1-ylamino)phenyl)(phenyl)methanol
- (4-(Naphthalen-2-ylamino)phenyl)(4-methylphenyl)methanol
- (4-(Naphthalen-2-ylamino)phenyl)(4-chlorophenyl)methanol
Uniqueness
(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol stands out due to its unique combination of a naphthalene ring, an amino group, and a phenyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications. Its ability to undergo multiple types of reactions and form stable products further enhances its utility in research and industry .
Eigenschaften
Molekularformel |
C23H19NO |
---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[4-(naphthalen-2-ylamino)phenyl]-phenylmethanol |
InChI |
InChI=1S/C23H19NO/c25-23(18-7-2-1-3-8-18)19-11-13-21(14-12-19)24-22-15-10-17-6-4-5-9-20(17)16-22/h1-16,23-25H |
InChI-Schlüssel |
CYTSGBPBEFJLJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.